molecular formula C8H12ClNSi B1610438 2-Chloro-3-(trimethylsilyl)pyridine CAS No. 77332-76-4

2-Chloro-3-(trimethylsilyl)pyridine

Cat. No. B1610438
CAS RN: 77332-76-4
M. Wt: 185.72 g/mol
InChI Key: XBHSRUYPAJUPIE-UHFFFAOYSA-N
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Description

2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .


Synthesis Analysis

The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .


Chemical Reactions Analysis

The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .


Physical And Chemical Properties Analysis

2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .

Scientific Research Applications

“2-Chloro-3-(trimethylsilyl)pyridine” is a specific type of trimethylsilyl (TMS) compound . TMS compounds, including “2-Chloro-3-(trimethylsilyl)pyridine”, are characterized by their chemical inertness and large molecular volume, which makes them useful in various applications . Here are some potential applications:

  • Organic Synthesis : TMS compounds are often used as protecting groups in organic synthesis . They can be used to protect reactive functional groups from unwanted reactions during a synthesis process .

  • Gas Chromatography and Mass Spectrometry : TMS groups can be used to increase the volatility of non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

  • Derivatization of Compounds : TMS groups can be used to derivatize certain compounds, such as alcohols, phenols, or carboxylic acids . This involves substituting a TMS group for a hydrogen in the hydroxyl groups on these compounds, forming trimethylsiloxy groups .

  • Chromatography : In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with TMS groups is referred to as endcapping .

  • NMR Spectroscopy : In NMR spectroscopy, signals from atoms in TMS groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .

  • Isolation of Reactive Molecules : Very reactive molecules can be isolated when enveloped by bulky TMS groups . This effect can be observed in tetrahedranes .

Safety And Hazards

The safety information for 2-Chloro-3-(trimethylsilyl)pyridine includes the following hazard statements: H302 (Harmful if swallowed), H315, H319, H335 . The precautionary statements include P261, P280 .

properties

IUPAC Name

(2-chloropyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSRUYPAJUPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504042
Record name 2-Chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trimethylsilyl)pyridine

CAS RN

77332-76-4
Record name 2-Chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …

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